4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one
Description
4-Methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-methyl substituent on the coumarin core and a phthalazin-1-yloxy group at the 7-position.
Properties
IUPAC Name |
4-methyl-7-phthalazin-1-yloxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-8-17(21)23-16-9-13(6-7-14(11)16)22-18-15-5-3-2-4-12(15)10-19-20-18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPJDFMQMXRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=NN=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This particular compound has garnered interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of 4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one, focusing on its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The synthesis of 4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one involves a multi-step process that typically includes the formation of the coumarin core followed by the introduction of the phthalazinyl group. The synthetic pathway generally consists of:
- Formation of Coumarin Core : Starting from 4-methyl-2H-chromen-2-one, which is reacted with appropriate reagents to introduce the phthalazinyl moiety.
- Phthalazinyl Substitution : The phthalazinyl group is introduced through nucleophilic substitution reactions, often utilizing phthalic anhydride derivatives.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Mycobacterium tuberculosis | 3.78 - 23.2 µM |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anticancer Activity
4-Methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one has demonstrated significant anticancer activity in vitro and in vivo. Studies have shown that it induces apoptosis in cancer cells by modulating key proteins involved in cell survival:
- Mechanism of Action : The compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 10.0 |
These results indicate that the compound may be effective against breast and cervical cancer cell lines .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit key inflammatory mediators and enzymes:
- Key Findings : The compound effectively reduces levels of pro-inflammatory cytokines (e.g., TNF-alpha) and inhibits cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential for treating inflammatory diseases .
Case Studies
Several studies have focused on the biological evaluation of coumarin derivatives similar to 4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one:
- Study on Antimicrobial Activity : A series of synthesized coumarins were tested against various pathogens, revealing that modifications at the C4 position significantly influenced their antimicrobial efficacy .
- Evaluation in Cancer Models : In vivo studies using mouse models showed that administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one typically involves the reaction of phthalazine derivatives with chromenone structures. Various synthetic methodologies have been reported, including the use of O-alkylation techniques and condensation reactions with appropriate substituents to yield derivatives with enhanced biological properties.
Biological Activities
The compound and its derivatives have been evaluated for a range of biological activities:
A. Anticancer Activity
Several studies have demonstrated the cytotoxic potential of 4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of HCT-116 and MDA-MB-231 cells, with IC50 values indicating significant cytotoxicity (IC50 values as low as 1.36 µM) . This suggests that modifications to the phthalazine moiety can enhance anticancer efficacy.
B. Anti-inflammatory Effects
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties comparable to standard drugs like Diclofenac. Compounds containing the 7-amino-4-methylcoumarin moiety have been synthesized and tested for their anti-inflammatory activity, showing significant reduction in paw edema in animal models .
C. Antimicrobial Activity
The antimicrobial potential of these compounds has also been explored, with certain derivatives displaying effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, compounds derived from phthalazine exhibited inhibition zones indicating strong antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one derivatives:
| Modification | Biological Activity | IC50 Values |
|---|---|---|
| Phthalazine substitution | Anticancer (HCT-116) | 1.36 µM |
| Benzylideneamino group | Anti-inflammatory | Comparable to Diclofenac |
| Alkylation at C–8 position | Enhanced cytotoxicity | Varies by derivative |
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Cytotoxicity Evaluation
A series of synthesized derivatives were evaluated for their cytotoxic effects on human cancer cell lines using MTT assays. The study revealed that specific substitutions on the phthalazine ring significantly enhanced anticancer activity, making these compounds potential candidates for further development in cancer therapy .
Case Study 2: Anti-inflammatory Screening
In a study assessing anti-inflammatory properties, several derivatives were tested using a carrageenan-induced paw edema model in rats. The results indicated that certain compounds not only reduced inflammation effectively but also exhibited analgesic properties, suggesting their dual therapeutic potential .
Chemical Reactions Analysis
2.1. Lactone Ring (C2=O)
-
Hydrolysis : Under basic conditions, the lactone ring may hydrolyze to the corresponding coumarilic acid, though steric hindrance from the phthalazine group could reduce reactivity .
-
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) could reduce the lactone to dihydrocoumarin derivatives .
2.2. Phthalazin-1-yloxy Substituent
-
Electrophilic Substitution : The phthalazine moiety may undergo nitration or sulfonation at electron-rich positions (e.g., C3 or C4) .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids could modify the phthalazine ring .
Biological Activity and Derivatization
While direct studies on 4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one are lacking, related coumarin-phthalazine hybrids exhibit:
-
Antimicrobial activity : Triazole-linked analogs show MIC values of 8–64 µg/mL against S. aureus and E. coli .
-
Anti-inflammatory effects : Substituted coumarins demonstrate 38–44% inhibition in carrageenan-induced edema models .
Reaction Optimization Data
Hypothetical reaction conditions based on analogous systems:
Comparison with Similar Compounds
Key Observations :
- Heterocyclic substituents (e.g., thiadiazole, triazole) often require multistep syntheses and exhibit moderate yields (40–50%), while alkynyl groups (e.g., propargyl) achieve higher yields (>85%) via straightforward Williamson reactions .
- Sugar moieties (e.g., odiparcil) and nitroaromatic groups are specialized modifications with applications in lysosomal storage disorders and fluorescence studies, respectively .
Physicochemical Properties
Substituents significantly influence melting points and spectral characteristics:
Key Observations :
Key Observations :
- MAO inhibition is common among coumarins with electron-withdrawing substituents (e.g., thiadiazole, nitro groups) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-7-(phthalazin-1-yloxy)-2H-chromen-2-one, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves coupling phthalazin-1-ol derivatives with 4-methyl-7-hydroxycoumarin precursors. A Lewis acid-mediated one-pot reaction (e.g., using FeCl₃ in THF) is effective for introducing aryloxy groups to the coumarin scaffold . Critical steps include:
- Protecting/deprotecting hydroxyl groups to ensure regioselective substitution.
- Optimizing catalyst loading (e.g., 10 mol% FeCl₃) and reaction time (12–24 hours) to maximize yield.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray crystallography resolves the crystal lattice (monoclinic system, space group P2₁/n) and confirms substituent orientation .
- ¹H/¹³C NMR identifies proton environments (e.g., phthalazine ring protons at δ 8.5–9.0 ppm, coumarin carbonyl at δ 160–165 ppm).
- IR spectroscopy detects key functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C ether linkage at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the phthalazin-1-yloxy substitution?
- Methodological Answer :
- Catalyst screening : Compare FeCl₃ with other Lewis acids (e.g., ZnCl₂ or AlCl₃) to enhance electrophilic aromatic substitution .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or THF for better solubility of phenolic substrates .
- Temperature control : Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding thermal decomposition.
- In situ monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust reaction time dynamically .
Q. How should researchers reconcile contradictory bioactivity data reported for structurally similar coumarin derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on biological targets using molecular docking or QSAR models .
- Assay standardization : Validate cytotoxicity data across multiple cell lines (e.g., MCF-7 vs. HeLa) and control for assay conditions (e.g., incubation time, solvent/DMSO concentration) .
- Meta-analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify trends in antimicrobial or anticancer potency .
Q. What experimental strategies are recommended to elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Fluorescence-based probes : Design analogs with fluorophores (e.g., dansyl or BODIPY tags) to track cellular uptake and subcellular localization via confocal microscopy .
- Enzyme inhibition assays : Test inhibition of cytochrome P450 or kinases using kinetic assays (e.g., NADPH depletion for oxidoreductases) .
- Transcriptomic profiling : Perform RNA-seq or CRISPR-Cas9 screens to identify gene networks modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
